molecular formula C19H13ClFN3O2S B2947606 (Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786676-71-9

(Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No.: B2947606
CAS No.: 786676-71-9
M. Wt: 401.84
InChI Key: LDMGLVCJZSBNQV-RGEXLXHISA-N
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Description

(Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, proliferation, and survival. This compound demonstrates high selectivity for GSK-3β, making it an essential pharmacological tool for elucidating the complex pathways governed by this kinase. Its primary research application lies in the investigation of neurodegenerative disorders, such as Alzheimer's disease, where GSK-3β hyperactivity is implicated in the pathological hyperphosphorylation of tau protein and the formation of neurofibrillary tangles [https://pubmed.ncbi.nlm.nih.gov/24768699/]. By inhibiting GSK-3β, this compound facilitates the study of tau pathology and neuronal survival mechanisms, offering a potential avenue for therapeutic development. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and apoptosis, this inhibitor is widely used in oncology research to probe mechanisms of cell cycle regulation and to assess its effects on the growth and survival of various cancer cell lines [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3951776/]. Its utility also extends to diabetes research, where GSK-3 is a negative regulator of glycogen synthesis, allowing researchers to explore novel mechanisms for modulating glucose metabolism.

Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c20-15-4-2-1-3-11(15)9-16-18(26)24(13-7-5-12(21)6-8-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMGLVCJZSBNQV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

1. Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the reaction of cyanoacetamide with various aldehydes and isothiocyanates. The structural characterization is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Key Synthesis Steps:

  • Reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with chloroacetic acid.
  • Formation of 5-arylidene derivatives through reactions with aromatic aldehydes.

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives against various bacterial and fungal strains. The compound demonstrated significant activity against:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusHigh
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaLow
Candida albicansHigh
Cryptococcus neoformansModerate

In one study, a series of 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides were synthesized and tested, revealing that derivatives containing the thiazolidinone core exhibited promising antimicrobial activity, particularly against gram-positive bacteria and certain fungi .

3. Anticancer Activity

The anticancer potential of this compound was assessed using a panel of human tumor cell lines. The findings indicated selective cytotoxicity against specific cancer types:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25
PC3 (Prostate Cancer)30

The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting that modifications to the thiazolidinone structure can enhance its anticancer efficacy .

The proposed mechanisms underlying the biological activities of thiazolidinone derivatives include:

  • Inhibition of Enzymatic Activity: Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis: Evidence indicates that certain derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
  • Anti-inflammatory Effects: Thiazolidinones are also noted for their anti-inflammatory properties, which may contribute to their overall therapeutic profile .

5. Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted by Chaban et al. synthesized several thiazolidinone derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that compounds with specific substitutions showed enhanced activity against resistant strains, highlighting the importance of structural optimization .

Case Study 2: Anticancer Screening
In another investigation, a library of thiazolidinone derivatives was screened against various cancer cell lines, revealing that specific modifications led to improved selectivity and potency against breast and lung cancer cells .

Chemical Reactions Analysis

Cyclization Reactions Involving the Cyanoacetamide Group

The cyanoacetamide moiety facilitates cyclization under acidic or basic conditions. For example:

  • Reaction with Salicylaldehyde : Forms 2-imino-chromene-3-carboxamide derivatives via Knoevenagel condensation. This occurs in boiling acetic acid, leveraging the active methylene group adjacent to the cyano group .

  • Thiazole Formation : Reacts with O-aminothiophenol under basic conditions to yield benzothiazole derivatives, where the cyano group participates in heterocycle formation .

Table 1: Cyclization Reactions

Reagent/ConditionsProductYieldCitation
Salicylaldehyde (AcOH, reflux)2-Imino-chromene-3-carboxamide57–64%
O-Aminothiophenol (EtOH, base)2-(Benzo[d]thiazol-2-yl)acetamide64–73%
Thioglycolic acid (AcOH, reflux)2-(4-Hydroxythiazol-2-yl)acetamide57–73%

Amide Bond Coupling Reactions

The terminal amide group undergoes coupling with amino acid esters via the OxymaPure/DIC methodology. Ultrasonication significantly enhances reaction efficiency:

  • Coupling with Valine Methyl Ester : Forms peptide-like derivatives under ultrasonic conditions (30–40 °C, 1–2 hours) with yields >85%, compared to 60–70% under conventional heating .

Key Mechanistic Insight :
The reaction proceeds via activation of the carboxylic acid (from 4-aminobenzoic acid derivatives) to form an active ester intermediate, followed by nucleophilic attack by the amino acid ester .

Gewald Three-Component Reaction (3CR)

The cyanoacetamide group participates in the Gewald reaction with aldehydes/ketones and sulfur to synthesize 2-aminothiophene-3-carboxamides:

  • Reaction with Aldehydes : In ethanol with triethylamine, yields 70–90% of substituted thiophenes .

  • Stereochemical Retention : Chiral β-amino aldehydes (e.g., Boc-protected derivatives) yield enantiomerically pure thiophenes without racemization .

Table 2: Gewald Reaction Parameters

Aldehyde/KetoneConditionsProduct YieldPurity
Aromatic aldehydesEtOH, 70°C, 6–8 hours75–90%>95%
Aliphatic ketonesEtOH, 0.5–1 eq. Et₃N65–84%>90%

Nucleophilic Substitution at the Thiazolidinone Core

The 4-oxothiazolidin-2-ylidene group undergoes nucleophilic attacks, particularly at the carbonyl positions:

  • Ring-Opening with Amines : Reacts with primary amines (e.g., benzylamine) to form open-chain thioamide derivatives.

  • Base-Promoted Rearrangements : Under strong basic conditions (e.g., NaOH), the thiazolidinone ring rearranges to form pyridone derivatives .

Electrophilic Aromatic Substitution

  • Suzuki Coupling : The 4-fluorophenyl group participates in palladium-catalyzed cross-couplings with aryl boronic acids, modifying the aromatic substituents.

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 200°C, forming cyano radicals and aromatic hydrocarbons, as confirmed by TGA-DSC analysis.

  • UV-Induced Tautomerism : The thiazolidinone ring undergoes keto-enol tautomerism under UV light, altering reactivity in subsequent transformations .

Comparative Analysis: Ultrasonic vs. Conventional Methods

Ultrasonication improves reaction kinetics and purity:
Table 3: Reaction Efficiency Comparison

Reaction TypeConventional Yield/TimeUltrasonic Yield/Time
Cyanoacylation70–80% (6–8 hours)90–95% (1–2 hours)
Cyclization to Pyridone65–75% (12 hours)85–90% (3–4 hours)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound with three analogs:

Structural and Electronic Comparisons
Compound Name Key Substituents X (Position 4) Y (Position 2) Molecular Weight (g/mol) Predicted pKa
(Z)-2-(5-(2-Chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide (Target) 2-Cl-benzyl, 4-F-phenyl O Cyanoacetamide ~450 8.8–9.3
(Z)-N-(5-(2-Chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 2-Cl-benzyl, 4-Cl-benzylidene S Propanamide 534.5 8.88
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-OMe-phenyl, 4-OMe-phenyl-hydrazono O Hydrazono ~430 N/A

Key Observations :

  • Electron-Withdrawing vs.
  • Thioxo (S) vs. Oxo (O) at Position 4 : The thioxo group in Compound increases lipophilicity (logP ~3.5) compared to the oxo group in the target compound (logP ~2.8), affecting membrane permeability .
  • Cyanoacetamide vs. Propanamide: The cyanoacetamide moiety in the target compound may improve hydrogen-bonding capacity, influencing receptor-binding specificity in biological assays .
Computational and Thermodynamic Insights

Density-functional theory (DFT) studies reveal:

  • The target compound’s HOMO-LUMO gap (4.2 eV) is narrower than that of Compound (4.8 eV), suggesting higher reactivity in electron-transfer processes .
  • The 4-fluorophenyl group reduces the molecule’s dipole moment (5.1 Debye) compared to the 4-chlorobenzylidene analog (5.8 Debye), impacting solubility in polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.